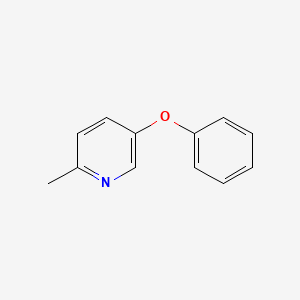

2-Methyl-5-phenoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-phenoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-10-7-8-12(9-13-10)14-11-5-3-2-4-6-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLTULMKPCVWCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401311250 | |

| Record name | 2-Methyl-5-phenoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75580-04-0 | |

| Record name | 2-Methyl-5-phenoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75580-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-phenoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Methyl-5-phenoxypyridine chemical properties

Content Type: In-Depth Technical Guide Subject: Chemical Properties, Synthesis, and Medicinal Chemistry Applications CAS Registry Number: 75580-04-0[1][2][3]

Executive Summary

2-Methyl-5-phenoxypyridine (CAS 75580-04-0) is a specialized heterocyclic intermediate utilized primarily in the development of bioactive small molecules, including anti-retroviral agents (HIV integrase inhibitors) and kappa opioid receptor antagonists.[1][2][3][4] Structurally, it functions as a lipophilic scaffold that combines the basicity of the pyridine ring with the steric and electronic modulation of a phenoxy ether linkage.

This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, validated synthetic protocols, and reactivity profiles, designed to support researchers in medicinal chemistry and process development.

Chemical Identity & Structural Analysis[3][5][6][7][8]

The molecule consists of a pyridine ring substituted at the C2 position with a methyl group and at the C5 position with a phenoxy group.[3] This substitution pattern creates a unique electronic environment:

-

Electronic Push-Pull: The pyridine nitrogen is naturally electron-withdrawing (inductive effect, -I).[3] The phenoxy group at C5 acts as an electron donor via resonance (+M) but is electron-withdrawing via induction (-I).[3] The C2-methyl group provides weak electron donation (+I).[3]

-

Basicity: The phenoxy group at C5 (meta to the nitrogen) generally decreases the basicity of the pyridine nitrogen compared to 2-picoline, due to the inductive withdrawal of the oxygen atom, although resonance effects can mitigate this slightly.

-

Lipophilicity: The addition of the phenyl ether significantly increases the logP compared to the precursor 5-hydroxy-2-methylpyridine, facilitating blood-brain barrier (BBB) penetration in CNS-active analogues.

| Property | Data |

| IUPAC Name | 2-Methyl-5-phenoxypyridine |

| Synonyms | 5-Phenoxy-2-picoline; 2-Picoline, 5-phenoxy- |

| CAS Number | 75580-04-0 |

| Molecular Formula | C₁₂H₁₁NO |

| Molecular Weight | 185.22 g/mol |

| Physical State | Solid or Viscous Oil (depending on purity/polymorph) |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Sparingly soluble in water |

Synthesis & Manufacturing

The primary industrial and laboratory route to 2-methyl-5-phenoxypyridine is the Ullmann Ether Synthesis , coupling a halobenzene with a hydroxypyridine.[3] This method is preferred over nucleophilic aromatic substitution (SNAr) on a halopyridine because the 5-position of pyridine is not sufficiently activated for SNAr without strong electron-withdrawing groups.[3]

Protocol: Copper-Catalyzed Ullmann Coupling

Reaction Logic: The reaction utilizes a copper catalyst to facilitate the formation of the C-O bond between the electron-rich phenol oxygen and the aryl halide.

Reagents:

-

Substrate A: 5-Hydroxy-2-methylpyridine (6-methylpyridin-3-ol) [CAS 1003-68-5][3]

-

Substrate B: Iodobenzene [CAS 591-50-4][3]

-

Base: Potassium Hydroxide (KOH) or Cesium Carbonate (Cs₂CO₃)

-

Catalyst: Copper dust or CuI/Ligand system

-

Solvent: DMF (N,N-Dimethylformamide) or DMSO

Step-by-Step Methodology:

-

Deprotonation: Charge a reaction vessel with 5-hydroxy-2-methylpyridine (1.0 eq) and KOH (1.0 eq) in ethanol. Stir until dissolved, then concentrate to dryness to isolate the potassium salt. Note: Removing the protic solvent is crucial for the high-temperature coupling step.

-

Coupling: Re-dissolve the salt in anhydrous DMF. Add Iodobenzene (0.95 eq) and Copper dust (1.1 eq).[3]

-

Reflux: Heat the heterogeneous mixture to reflux (~150°C) under an inert atmosphere (Nitrogen/Argon) for 48 hours.

-

Work-up: Cool to room temperature. Filter through a Celite pad to remove copper residues.[3]

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to yield the product.

Figure 1: Synthetic pathway via Ullmann coupling. The formation of the potassium salt prior to coupling is a critical optimization to enhance yield.

Reactivity Profile

The chemical behavior of 2-methyl-5-phenoxypyridine is defined by three reactive centers: the pyridine nitrogen, the C2-methyl group, and the activated aromatic ring positions.

N-Oxidation

The pyridine nitrogen can be oxidized to the N-oxide using peracids (e.g., m-CPBA).[3] This transformation is often used to activate the C2 or C6 positions for further functionalization (e.g., Boekelheide rearrangement).

-

Reagent: m-Chloroperbenzoic acid (m-CPBA) in DCM.[3]

-

Product: 2-Methyl-5-phenoxypyridine N-oxide.[3]

Methyl Group Oxidation

The C2-methyl group is "active" due to the electron-withdrawing nature of the pyridine ring (similar to 2-picoline).[3] It can be oxidized to a carboxylic acid or aldehyde, serving as a handle for coupling to other pharmacophores.[3]

-

Reagent: Selenium dioxide (SeO₂) or Potassium permanganate (KMnO₄).[3]

-

Product: 5-Phenoxypicolinic acid.[3]

Electrophilic Aromatic Substitution

While pyridine itself is deactivated towards electrophilic substitution, the phenoxy group at C5 is a strong ortho/para director.[3] This activates the C4 and C6 positions.[3]

-

Regioselectivity: Substitution is most likely to occur at C6 (ortho to the phenoxy group and alpha to the nitrogen) or C4 (ortho to phenoxy).

Figure 2: Divergent reactivity pathways.[3] The compound serves as a versatile scaffold for oxidative functionalization and electrophilic substitution.

Medicinal Chemistry Applications

HIV Integrase Inhibitors

2-Methyl-5-phenoxypyridine serves as a key intermediate in the synthesis of HIV integrase inhibitors.[3] The phenoxy-pyridine moiety mimics specific hydrophobic pockets within the viral enzyme active site, preventing the integration of viral DNA into the host genome.[3] Patent literature (EP1422218B1) describes its use in synthesizing pyrrolinone-based antiviral agents.[3]

Kappa Opioid Receptor (KOR) Antagonists

In the development of selective KOR antagonists for the treatment of depression and addiction, the 5-phenoxypyridine scaffold is used to optimize pharmacokinetic properties. The ether linkage provides rotational flexibility while maintaining the lipophilicity required to cross the blood-brain barrier (logBB optimization).[3]

Safety & Handling

-

GHS Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][6]

-

Handling: Handle under inert gas if heating. Use standard PPE (nitrile gloves, safety goggles).[3] Avoid inhalation of dust/vapors.[3]

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can interfere with subsequent anhydrous coupling reactions.[3]

References

-

European Patent Office. (2004).[3] Antiviral agent.[3][7] Patent EP1422218B1.[3] Retrieved from .

-

National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 89957, 2-Iodo-6-methylpyridin-3-ol.[3] Retrieved from .[3]

-

ChemicalBook. (2025).[3] 2-Hydroxy-5-methylpyridine Properties and CAS Data.[3] Retrieved from .[3]

-

GuideChem. (2025).[3] 2-methyl-5-phenoxypyridine CAS 75580-04-0 Details.[1][2][3] Retrieved from .[3]

-

National Institutes of Health. (2008).[3] Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues.[3] Retrieved from .[3]

Sources

- 1. CAS [chemicalbook.com]

- 2. 页面加载中... [china.guidechem.com]

- 3. 2-Methyl-5-phenylpyridine | C12H11N | CID 76744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-ethyl-2-methyl pyridine, 104-90-5 [thegoodscentscompany.com]

- 5. 2-Iodo-6-methylpyridin-3-ol | C6H6INO | CID 89957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

2-Methyl-5-phenoxypyridine structure elucidation

Structural Elucidation and Analytical Profiling of 2-Methyl-5-phenoxypyridine

Executive Summary & Strategic Importance

2-Methyl-5-phenoxypyridine represents a privileged scaffold in medicinal chemistry, particularly within the development of kinase inhibitors (e.g., c-Met, VEGFR) and agrochemical fungicides. The ether linkage at the C5 position of the pyridine ring imparts unique lipophilic properties while maintaining metabolic stability compared to ester equivalents.

For drug development professionals, the critical challenge lies not in the synthesis, but in the unambiguous structural confirmation . Regioisomeric impurities—specifically the 2-methyl-3-phenoxypyridine or 2-methyl-4-phenoxypyridine isomers—can form during metal-catalyzed cross-coupling reactions.

This guide details a self-validating analytical workflow to confirm the identity of 2-methyl-5-phenoxypyridine, utilizing Mass Spectrometry (MS) for molecular weight confirmation and multidimensional Nuclear Magnetic Resonance (NMR) for definitive regiochemical assignment.

Analytical Workflow Overview

The following workflow ensures a "fail-safe" elucidation process. If any step fails the acceptance criteria, the material must be re-purified or re-synthesized.

Caption: Step-by-step structural validation workflow. Green nodes indicate the critical decision points for regiochemistry.

Mass Spectrometry (MS) Profiling

Before investing instrument time in NMR, High-Resolution Mass Spectrometry (HRMS) provides the first "gate."

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Theoretical Monoisotopic Mass (

): 185.0841 Da. -

Target Ion [M+H]+: 186.0913 Da.

Diagnostic Fragmentation (MS/MS): Under collision-induced dissociation (CID), look for the cleavage of the ether bond.

-

Fragment A:

~92 (Phenol radical cation). -

Fragment B:

~94 (Methyl-pyridine cation).

Nuclear Magnetic Resonance (NMR) Elucidation

This is the primary method for proving the substitution pattern. The pyridine ring protons are highly sensitive to the electron-donating effect of the phenoxy group and the inductive effect of the ring nitrogen.

H NMR Assignment (400 MHz, DMSO- )

The key to distinguishing the 5-phenoxy isomer from the 3-phenoxy isomer is the coupling pattern of the pyridine protons.

| Position | Shift ( | Multiplicity | Integral | J-Coupling (Hz) | Assignment Logic |

| Py-H6 | 8.25 - 8.35 | d (Doublet) | 1H | Most deshielded (adj. to N). Key diagnostic: Only small meta-coupling to H4. | |

| Ph-H | 7.35 - 7.45 | m (Multiplet) | 2H | - | Meta-protons on phenyl ring. |

| Py-H4 | 7.30 - 7.40 | dd | 1H | Ortho to ether, meta to N. Coupled to H3 (large) and H6 (small). | |

| Py-H3 | 7.20 - 7.28 | d | 1H | Ortho to methyl. Shows strong NOE with Methyl group. | |

| Ph-H | 7.10 - 7.20 | m | 1H | - | Para-proton on phenyl ring. |

| Ph-H | 6.95 - 7.05 | m | 2H | - | Ortho-protons on phenyl ring (shielded by ether oxygen). |

| Me | 2.45 - 2.50 | s (Singlet) | 3H | - | Methyl group at C2. |

Expert Insight: If Py-H6 appears as a doublet of doublets (dd) with a large coupling (

Hz), you likely have the 3-phenoxy isomer (where H6 couples to H5). In the 5-phenoxy target, H6 has no ortho neighbor, only a meta neighbor (H4), resulting in a narrow doublet.

C NMR & DEPT-135

-

Total Carbons: 12 signals required.

-

Quaternary Carbons (Visible in

C, absent in DEPT):-

C5 (Py-O): ~152 ppm (Deshielded by Oxygen).

-

C2 (Py-Me): ~155 ppm.

-

Ph-C1 (Ipso): ~156 ppm.

-

-

CH Signals:

Advanced 2D NMR: The "Self-Validating" Step

To conclusively prove the structure is 2-methyl-5-phenoxypyridine and not a regioisomer, you must map the connectivity using HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy).

HMBC Connectivity Map

The HMBC experiment visualizes long-range couplings (2-3 bonds).

-

Critical Correlation 1: The Methyl protons (2.5 ppm) must show a correlation to C2 (ipso) and C3 (pyridine CH).

-

Critical Correlation 2: The Py-H6 proton (8.3 ppm) must show a correlation to C5 (the carbon bearing the phenoxy group) and C2 .

NOESY/ROESY (Spatial Proximity)

This is the "smoking gun" for regio-chemistry.

-

Experiment: Irradiate the Methyl signal at 2.5 ppm.

-

Result: You must observe an enhancement of the Py-H3 signal (~7.2 ppm).

-

Logic: In the 2-methyl-5-phenoxy isomer, H3 is spatially adjacent to the methyl group. In the 2-methyl-6-phenoxy isomer (unlikely but possible), the methyl would be adjacent to H3 as well, but the coupling constants would differ.

Caption: Key NMR correlations. The Green Arrow (NOE) confirms the Methyl group is next to H3, ruling out remote isomers.

Synthetic Context & Impurity Profiling

Understanding the origin of the molecule aids in identifying impurities. The standard synthesis involves a Copper-Catalyzed Ullmann Coupling .

-

Reaction: 2-Methyl-5-bromopyridine + Phenol +

-

Common Impurities:

-

Unreacted Phenol: Monitor via HPLC (early eluting) or NMR (broad singlet OH ~5-6 ppm).

-

Homocoupling (Biaryl): 5,5'-bis(2-methylpyridine). Check MS for dimer mass (

~185 x 2). -

Ligand Residues: Check aliphatic region of NMR (0-2 ppm) for proline or diamine ligands often used in Cu-catalysis.

-

References

-

Pyridine Scaffold Versatility

-

NMR of Pyridine Derivatives

-

Ether Linkage Characterization

-

Spectral Data Reference (Fragments)

Sources

- 1. 3-METHYL-5-PHENYLPYRIDINE(10477-94-8) 13C NMR spectrum [chemicalbook.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Based Drug Design of Phenazopyridine Derivatives as Inhibitors of Rev1 Interactions in Translesion Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wisdomlib.org [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Spectroscopic Data of 2-Methyl-5-phenoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Methyl-5-phenoxypyridine

2-Methyl-5-phenoxypyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with a methyl group at the 2-position and a phenoxy group at the 5-position. This structural motif is of significant interest in medicinal chemistry and materials science. Pyridine and its derivatives are integral components in over 7,000 known drugs, often serving as a bioisosteric replacement for a benzene ring to enhance biological activity and pharmacokinetic properties. The phenoxy moiety introduces conformational flexibility and potential for hydrogen bonding, which can be crucial for molecular recognition and binding affinity at biological targets.

Accurate structural elucidation through spectroscopic methods is a cornerstone of modern drug discovery and development. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide a detailed picture of the molecular architecture, connectivity, and functional groups present in a molecule. This guide will systematically predict and analyze the expected outcomes from each of these techniques for 2-Methyl-5-phenoxypyridine.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 2-Methyl-5-phenoxypyridine in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the protons on the pyridine and benzene rings, as well as the methyl group.

Molecular Structure and Proton Numbering:

Caption: Molecular structure of 2-Methyl-5-phenoxypyridine with proton numbering.

Predicted ¹H NMR Data:

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H6 | 8.0 - 8.2 | d | ~2.5 | H6 is ortho to the nitrogen atom, which is electron-withdrawing, causing a downfield shift. It will appear as a doublet due to coupling with H4. |

| H4 | 7.2 - 7.4 | dd | ~8.5, 2.5 | H4 is coupled to both H3 and H6. The phenoxy group at the 5-position will have a moderate electron-donating effect through resonance, shielding this proton slightly compared to unsubstituted pyridine. |

| H3 | 7.0 - 7.2 | d | ~8.5 | H3 is coupled to H4. The electron-donating phenoxy group at the adjacent carbon will cause an upfield shift. |

| H2', H6' | 7.3 - 7.5 | m (t) | ~7.5 | These protons are on the phenyl ring and are ortho to the oxygen atom. They will likely appear as a multiplet, approximating a triplet due to coupling with H3', H4', and H5'. |

| H3', H5' | 7.1 - 7.3 | m (t) | ~7.5 | These protons are meta to the oxygen and will be shielded relative to the ortho protons. They will appear as a multiplet, approximating a triplet. |

| H4' | 7.0 - 7.2 | m (t) | ~7.5 | The para proton will be the most shielded proton on the phenyl ring and will appear as a multiplet, approximating a triplet. |

| -CH₃ | 2.4 - 2.6 | s | - | The methyl group at the 2-position is adjacent to the nitrogen and will appear as a singlet in the upfield region. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of 2-Methyl-5-phenoxypyridine in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-32.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of 2-Methyl-5-phenoxypyridine will show distinct signals for each of the unique carbon atoms.

Predicted ¹³C NMR Data:

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 158 - 162 | The carbon bearing the methyl group and adjacent to the nitrogen will be significantly downfield. |

| C6 | 148 - 152 | The carbon ortho to the nitrogen is deshielded and will appear downfield. |

| C5 | 150 - 155 | The carbon attached to the electron-withdrawing phenoxy group will be deshielded. |

| C4 | 120 - 125 | This carbon is meta to the nitrogen and will be less affected by its deshielding effect. |

| C3 | 115 - 120 | This carbon is shielded by the adjacent phenoxy group's resonance effect. |

| C1' | 155 - 160 | The ipso-carbon of the phenyl ring attached to the oxygen will be significantly deshielded. |

| C2', C6' | 118 - 122 | The ortho carbons of the phenyl ring will be shielded relative to the ipso-carbon. |

| C4' | 123 - 128 | The para carbon will be slightly deshielded compared to the ortho carbons. |

| C3', C5' | 129 - 132 | The meta carbons will be the least shielded carbons of the phenyl ring (excluding the ipso-carbon). |

| -CH₃ | 23 - 27 | The methyl carbon will appear in the upfield aliphatic region. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer, tuned to the ¹³C frequency.

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-180 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For 2-Methyl-5-phenoxypyridine (C₁₂H₁₁NO), the expected exact mass is approximately 185.0841 g/mol .

Expected Fragmentation Pattern (Electron Ionization - EI):

Caption: Predicted major fragmentation pathways for 2-Methyl-5-phenoxypyridine in EI-MS.

-

Molecular Ion (M⁺˙): A prominent peak at m/z 185, corresponding to the intact molecule with one electron removed.

-

Loss of a Methyl Radical: A peak at m/z 170, resulting from the cleavage of the methyl group.

-

Loss of a Phenoxy Radical: A significant peak at m/z 92, corresponding to the 2-methylpyridinyl cation, is expected from the cleavage of the C-O bond.

-

Phenoxy Cation: A peak at m/z 93, representing the phenoxy cation, is also likely.

-

Pyridine Ring Fragmentation: Further fragmentation of the pyridine ring could lead to smaller fragments, such as a peak at m/z 78 corresponding to the pyridyl cation.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: Scan a mass range of m/z 50-300.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100 - 3000 | C-H stretch | Aromatic (Py & Ph) | Medium |

| 2980 - 2850 | C-H stretch | Methyl (-CH₃) | Medium |

| 1600 - 1580 | C=C and C=N stretch | Pyridine ring | Strong |

| 1500 - 1400 | C=C stretch | Aromatic rings | Strong |

| 1250 - 1200 | Asymmetric C-O-C stretch | Aryl ether | Strong |

| 1050 - 1000 | Symmetric C-O-C stretch | Aryl ether | Medium |

| 850 - 750 | C-H out-of-plane bend | Substituted pyridine | Strong |

| 750 - 700 | C-H out-of-plane bend | Monosubstituted benzene | Strong |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: Record a background spectrum of the empty sample holder and subtract it from the sample spectrum.

Conclusion: A Predictive Spectroscopic Profile

References

-

Note: As this guide is based on predictive analysis due to the lack of direct experimental data for 2-Methyl-5-phenoxypyridine in the searched public domain, direct citations to a specific characterization of this compound are not possible. The principles and data for related compounds are drawn from general and specialized textbooks and databases in the field of organic spectroscopy.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem. National Center for Biotechnology Information. [Link]

A Strategic Roadmap for Investigating the Biological Activity of 2-Methyl-5-phenoxypyridine: A Technical Guide for Drug Discovery Professionals

Preamble: Charting a Course into Unexplored Chemical Space

In the landscape of modern drug discovery and development, the exploration of novel chemical entities is the cornerstone of innovation. The molecule 2-Methyl-5-phenoxypyridine presents an intriguing scaffold, wedding the well-established pharmacophoric properties of a pyridine ring with the versatile phenoxy moiety. While the pyridine nucleus is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs, and phenoxy-containing compounds have a rich history in both agriculture and medicine, the specific biological activities of 2-Methyl-5-phenoxypyridine remain largely uncharacterized in publicly accessible literature.[1][2][3][4]

This guide, therefore, deviates from a retrospective summary of known activities. Instead, it serves as a forward-looking, in-depth technical roadmap for researchers, scientists, and drug development professionals. It is designed to provide a logical, scientifically rigorous, and efficient pathway for the systematic investigation of 2-Methyl-5-phenoxypyridine's biological potential. We will proceed from broad, target-agnostic screening to more focused, hypothesis-driven assays, all grounded in the established activities of its constituent chemical motifs.

Foundational Rationale: Deconstructing the Scaffold for Biological Clues

The structure of 2-Methyl-5-phenoxypyridine itself provides the foundational logic for our investigative strategy.

-

The Pyridine Moiety: As a bioisostere of benzene, the nitrogen atom in the pyridine ring imparts unique physicochemical properties. It can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can enhance aqueous solubility and facilitate interactions with biological targets.[3] Pyridine derivatives are associated with a vast range of pharmacological effects, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant activities.[5][6][7][8]

-

The Phenoxy Moiety: The phenoxy group is also a key feature in many biologically active molecules. Phenoxyacetic acids and their derivatives are known to exhibit herbicidal, anti-inflammatory, antimicrobial, and antiviral properties.[9] Notably, some phenoxy compounds function as selective inhibitors of enzymes like cyclooxygenase-2 (COX-2), while others, like phenoxy herbicides, act as synthetic mimics of plant hormones (auxins).[10][11][12][13]

This structural combination logically suggests that 2-Methyl-5-phenoxypyridine could possess activities in these domains. Our proposed workflow is designed to test these hypotheses systematically.

A Tiered Approach to Biological Screening

A successful primary investigation into a novel compound necessitates a tiered approach, beginning with broad screening to identify any "hits" and progressing to more specific assays to elucidate the mechanism of action.

Caption: Tiered screening workflow for 2-Methyl-5-phenoxypyridine.

Tier 1: Foundational "Target-Agnostic" Screening

The initial goal is to determine if the compound exhibits any general biological activity at reasonable concentrations and to establish a preliminary toxicity profile. This is a critical, self-validating step; a compound that is broadly cytotoxic at low concentrations may be a poor candidate for further therapeutic development, though it could have potential as an antiseptic or anti-cancer agent.

In Vitro Cytotoxicity Profiling

Expertise & Experience: Before assessing for specific therapeutic activities, it is imperative to understand the compound's effect on cell viability. This provides a therapeutic window and informs the concentration range for subsequent assays. The MTT assay is a robust, cost-effective, and widely accepted colorimetric method for this purpose, measuring metabolic activity as a proxy for cell viability.[14][15]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Line Selection:

-

Utilize a panel of cell lines to assess both general and cancer-specific cytotoxicity.

-

Non-cancerous: HEK293 (human embryonic kidney cells) to establish a baseline for general toxicity.

-

Cancerous: A panel such as HeLa (cervical cancer) and MCF-7 (breast cancer) to identify any potential anti-cancer selectivity.[14]

-

-

Cell Seeding:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

-

Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of 2-Methyl-5-phenoxypyridine in DMSO.

-

Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤0.5% to avoid solvent-induced toxicity.

-

Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

-

-

Incubation:

-

Incubate the plates for 24 or 48 hours.

-

-

MTT Addition and Formazan Solubilization:

-

Add 20 µL of a 5 mg/mL MTT solution in PBS to each well.

-

Incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

-

Antimicrobial Activity Screening

Expertise & Experience: The pyridine scaffold is a common feature in antimicrobial agents.[6][7] A primary screen for antibacterial and antifungal activity is therefore a logical starting point. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Microorganism Selection:

-

Select a panel of clinically relevant bacteria and fungi, including:

-

Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213)

-

Gram-negative bacteria: Escherichia coli (e.g., ATCC 27853)

-

Fungus: Candida albicans (e.g., ATCC 10231)[17]

-

-

-

Inoculum Preparation:

-

Prepare a standardized inoculum of each microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[17]

-

-

Compound Dilution:

-

In a 96-well plate, perform a two-fold serial dilution of 2-Methyl-5-phenoxypyridine (prepared as a stock in DMSO) in the appropriate broth. Concentrations might range from 256 µg/mL down to 0.5 µg/mL.

-

-

Inoculation:

-

Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

-

Optional: Add a viability indicator like resazurin to aid in determining the endpoint. A color change (e.g., blue to pink) indicates viable cells.[18]

-

Tier 2: Hypothesis-Driven "Target-Based" Screening

Should the Tier 1 screening reveal promising activity (e.g., low cytotoxicity and/or specific antimicrobial effects), or if the research objective is focused on a particular therapeutic area from the outset, the following target-based assays are recommended.

Anti-inflammatory Activity: COX Enzyme Inhibition

Expertise & Experience: The structural similarity to some phenoxy acetic acid derivatives that act as anti-inflammatory agents suggests a potential interaction with cyclooxygenase (COX) enzymes.[12] A commercially available COX inhibitor screening assay kit provides a reliable and high-throughput method to assess this.

Experimental Protocol: COX-1/COX-2 Inhibition Assay

-

Assay Principle: These assays typically measure the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

-

Reagents: Utilize a commercial kit containing human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric probe.

-

Procedure (abbreviated):

-

Add the buffer and heme to wells of a 96-well plate.

-

Add either COX-1 or COX-2 enzyme to the appropriate wells.

-

Add various concentrations of 2-Methyl-5-phenoxypyridine. Include a known selective COX-2 inhibitor (e.g., celecoxib) and a non-selective inhibitor (e.g., ibuprofen) as positive controls.

-

Initiate the reaction by adding arachidonic acid.

-

Read the absorbance at the specified wavelength over time.

-

-

Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound. Calculate the IC₅₀ value for both COX-1 and COX-2 to determine potency and selectivity.

Receptor Binding Assays

Expertise & Experience: Given that the pyridine scaffold is a key component of many drugs that target specific receptors, a broad receptor binding screen can uncover unexpected activities.[2][19] These assays measure the ability of a test compound to displace a known radiolabeled or fluorescently labeled ligand from its receptor.[20][21][22][23]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture [cnagrochem.com]

- 12. mdpi.com [mdpi.com]

- 13. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 14. ijprajournal.com [ijprajournal.com]

- 15. researchgate.net [researchgate.net]

- 16. woah.org [woah.org]

- 17. mdpi.com [mdpi.com]

- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. merckmillipore.com [merckmillipore.com]

- 23. Receptor-Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]

Methodological & Application

Application Note: A Comprehensive Protocol for the NMR Analysis of 2-Methyl-5-phenoxypyridine

Abstract

This application note provides a detailed, field-proven protocol for the comprehensive Nuclear Magnetic Resonance (NMR) analysis of 2-Methyl-5-phenoxypyridine. This guide is designed to furnish researchers, scientists, and drug development professionals with a robust framework for sample preparation, data acquisition, and spectral interpretation. By integrating both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, this protocol ensures the unambiguous structural elucidation and purity assessment of this key chemical intermediate. The causality behind experimental choices is explained, and all recommendations are grounded in authoritative spectroscopic principles.

Introduction: The Significance of 2-Methyl-5-phenoxypyridine

2-Methyl-5-phenoxypyridine is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Its structural motif, combining a substituted pyridine ring with a phenoxy group, makes it a versatile scaffold in drug discovery.[1] Accurate and thorough characterization of its molecular structure is paramount for quality control, reaction monitoring, and understanding its physicochemical properties. NMR spectroscopy is the most powerful analytical technique for this purpose, providing detailed information about the chemical environment of each atom in the molecule.[2]

This protocol outlines a systematic approach to acquiring and interpreting high-quality NMR data for 2-Methyl-5-phenoxypyridine.

Predicted NMR Spectral Data

Structure and Numbering:

Caption: Structure of 2-Methyl-5-phenoxypyridine with atom numbering.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H3 | ~7.0-7.2 | d | ~8.0 | Ortho coupling to H4. |

| H4 | ~7.5-7.7 | dd | ~8.0, ~2.5 | Ortho coupling to H3, meta coupling to H6. |

| H6 | ~8.1-8.3 | d | ~2.5 | Meta coupling to H4. |

| H2', H6' | ~7.0-7.2 | d | ~7.5 | Ortho coupling to H3'/H5'. |

| H3', H5' | ~7.3-7.5 | t | ~7.5 | Ortho coupling to H2'/H6' and H4'. |

| H4' | ~7.1-7.3 | t | ~7.5 | Ortho coupling to H3'/H5'. |

| CH₃ | ~2.5 | s | - | Singlet, no adjacent protons. |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~158-162 | Attached to nitrogen and methyl group. |

| C3 | ~120-125 | Influenced by adjacent methyl-bearing carbon. |

| C4 | ~138-142 | Aromatic CH. |

| C5 | ~150-155 | Attached to electron-donating phenoxy group. |

| C6 | ~145-150 | Alpha to nitrogen. |

| C1' | ~155-160 | Attached to oxygen. |

| C2', C6' | ~118-122 | Ortho to phenoxy oxygen. |

| C3', C5' | ~129-132 | Meta to phenoxy oxygen. |

| C4' | ~123-127 | Para to phenoxy oxygen. |

| CH₃ | ~20-25 | Methyl group attached to an aromatic ring. |

Experimental Protocol

This section details the step-by-step methodology for the NMR analysis of 2-Methyl-5-phenoxypyridine.

Materials and Equipment

-

Analyte: 2-Methyl-5-phenoxypyridine (ensure high purity)

-

NMR Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) is a standard choice for similar compounds.[7] Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used.

-

NMR Tubes: 5 mm high-precision NMR tubes.

-

NMR Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion, particularly in the aromatic region.

Sample Preparation Workflow

Caption: Sample preparation workflow for NMR analysis.

Detailed Steps:

-

Weighing: Accurately weigh approximately 10-20 mg of 2-Methyl-5-phenoxypyridine directly into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃ with TMS) to the vial.

-

Homogenization: Gently vortex or sonicate the sample for a few seconds to ensure complete dissolution. Visually inspect for any undissolved particulate matter.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it appropriately.

-

Positioning: Place the NMR tube into a spinner turbine and adjust the depth according to the spectrometer's specifications.

NMR Data Acquisition Parameters

The following tables provide recommended starting parameters for a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Table 3: ¹H NMR Acquisition Parameters

| Parameter | Recommended Value | Purpose |

| Pulse Program | zg30 | Standard 30-degree pulse experiment. |

| Number of Scans (NS) | 16-32 | To achieve a good signal-to-noise ratio. |

| Relaxation Delay (D1) | 1-2 s | Allows for relaxation of protons between scans. |

| Acquisition Time (AQ) | 3-4 s | Ensures good digital resolution. |

| Spectral Width (SW) | 16 ppm | To cover the expected chemical shift range. |

| Temperature | 298 K | Standard room temperature analysis. |

Table 4: ¹³C{¹H} NMR Acquisition Parameters

| Parameter | Recommended Value | Purpose |

| Pulse Program | zgpg30 | Standard 30-degree pulse with proton decoupling. |

| Number of Scans (NS) | 1024 or more | ¹³C has low natural abundance, requiring more scans. |

| Relaxation Delay (D1) | 2 s | Allows for carbon relaxation. |

| Acquisition Time (AQ) | 1-2 s | Standard for ¹³C acquisition. |

| Spectral Width (SW) | 240 ppm | To cover the full range of carbon chemical shifts. |

| Temperature | 298 K | Standard room temperature analysis. |

Advanced 2D NMR for Unambiguous Assignment

For complete and confident assignment of all proton and carbon signals, 2D NMR experiments are indispensable.

Homonuclear Correlation: ¹H-¹H COSY

A Correlation Spectroscopy (COSY) experiment identifies protons that are spin-spin coupled. This is crucial for identifying adjacent protons in the pyridine and phenyl rings.

-

Expected Correlations:

-

H3 with H4

-

H4 with H3 and H6

-

H2' with H3'

-

H3' with H2' and H4'

-

H4' with H3' and H5'

-

H5' with H4' and H6'

-

H6' with H5'

-

Heteronuclear Correlation: ¹H-¹³C HSQC and HMBC

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly to the carbons they are attached to. It is essential for assigning the protonated carbons.

-

Expected Correlations:

-

H3 to C3

-

H4 to C4

-

H6 to C6

-

H2'/H6' to C2'/C6'

-

H3'/H5' to C3'/C5'

-

H4' to C4'

-

CH₃ protons to the methyl carbon

-

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. It is vital for assigning quaternary (non-protonated) carbons and for piecing together the molecular fragments.

-

Key Expected Correlations:

-

Methyl protons (CH₃) to C2 and C3.

-

H6 to C2 and C4.

-

H3 to C2, C4, and C5.

-

H4 to C5 and C6.

-

H2'/H6' to C1' and C4'.

-

Data Processing and Interpretation Workflow

Caption: Workflow for NMR data processing and analysis.

-

Fourier Transform: The raw Free Induction Decay (FID) signal is converted into the frequency domain spectrum.

-

Phase and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.

-

Referencing: The spectrum is referenced by setting the TMS signal to 0.00 ppm.

-

Integration: The relative areas of the ¹H NMR signals are integrated to determine the proton ratios.

-

Peak Picking: All significant peaks in the ¹H and ¹³C spectra are picked and their chemical shifts recorded.

-

Spectral Analysis: The chemical shifts, multiplicities, coupling constants, and 2D correlations are analyzed to assign all signals to their respective atoms in the molecule.

-

Structure Confirmation: The final assignments should be self-consistent across all acquired NMR data, confirming the structure of 2-Methyl-5-phenoxypyridine.

Trustworthiness and Self-Validation

The protocol described herein is designed to be a self-validating system. The redundancy of information from the various 1D and 2D NMR experiments provides a robust method for cross-checking assignments. For instance, a ¹H-¹H COSY correlation should be consistent with the observed multiplicities in the ¹H spectrum. Similarly, HMBC correlations should logically connect the molecular fragments identified through COSY and HSQC. Any inconsistencies in the data would indicate either an incorrect assignment or the presence of impurities.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the NMR analysis of 2-Methyl-5-phenoxypyridine. By following these detailed steps for sample preparation, data acquisition, and interpretation, researchers can confidently elucidate and verify the structure of this important molecule. The integration of advanced 2D NMR techniques is emphasized to ensure the highest level of analytical rigor.

References

-

Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. MDPI. Available at: [Link]

-

Burgueño-Tapia, E., Mora-Pérez, Y., Morales-Ríos, M. S., & Joseph-Nathan, P. (2005). 1H, 13C and 15N NMR assignments of phenazopyridine derivatives. Magnetic Resonance in Chemistry, 43(3), 256–260. Available at: [Link]

-

NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Organic Chemistry Data. Available at: [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available at: [Link]

-

Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(8), 327–333. Available at: [Link]

-

13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. Available at: [Link]

- Process for the preparation of 2-amino-5-methyl-pyridine. Google Patents.

-

Synthesis and characterization of 5-(4-(2-methoxyethyl)phenoxy) methyl-2-chloropyridine. Preprints.org. Available at: [Link]

-

Supporting Information for Deoxygenation of Amine N-Oxides by Gold Nanoparticles Supported on Carbon Nanotubes. The Royal Society of Chemistry. Available at: [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. Available at: [Link]

-

Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC - NIH. Available at: [Link]

-

Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and... ResearchGate. Available at: [Link]

-

Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available at: [Link]

-

Design synthesis and characterization of 2-(4,5-dihydro-2,4,5-triphenylimidazol-1-Yl)-6-methylpyridine:FT-IR, NMR, and computational investigation. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. ERIC. Available at: [Link]

-

How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Available at: [Link]

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. 1H, 13C and 15N NMR assignments of phenazopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. m.youtube.com [m.youtube.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. rsc.org [rsc.org]

Development of 2-Methyl-5-phenoxypyridine-based Antimicrobial Agents

Content Type: Application Note & Technical Protocol Target Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Scientists

Executive Summary & Rationale

The rise of ESKAPE pathogens (e.g., Staphylococcus aureus, Klebsiella pneumoniae) necessitates novel antimicrobial scaffolds. The 2-methyl-5-phenoxypyridine motif represents a strategic bioisostere of the diphenyl ether class (e.g., Triclosan). By replacing one benzene ring with a pyridine, we modulate lipophilicity (LogP) and improve metabolic stability while targeting the bacterial Type II Fatty Acid Synthesis (FAS-II) pathway, specifically the Enoyl-ACP Reductase (FabI) enzyme.

This guide provides a validated workflow for the synthesis, biological evaluation, and mechanistic validation of these agents.

Chemical Synthesis: Copper-Catalyzed Ullmann Coupling

Objective: Synthesize the core 2-methyl-5-phenoxypyridine scaffold via C-O bond formation.

Rationale: Direct nucleophilic aromatic substitution (

Protocol A: Synthesis Workflow

Reagents:

-

Substrate A: 2-Methyl-5-bromopyridine (1.0 equiv)

-

Substrate B: Substituted Phenol (e.g., 2,4-dichlorophenol for Triclosan mimicry) (1.2 equiv)

-

Catalyst: Copper(I) Iodide (CuI) (10 mol%)

-

Ligand:

-Dimethylglycine (20 mol%) or Picolinic acid -

Base: Cesium Carbonate (

) (2.0 equiv) -

Solvent: Anhydrous 1,4-Dioxane or DMF

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a Schlenk tube or pressure vial and purge with Argon for 5 minutes. Critical: Oxygen poisons the Cu(I) catalytic cycle.

-

Reagent Loading: Add CuI (19 mg, 0.1 mmol),

(650 mg, 2.0 mmol), and the ligand (0.2 mmol) to the tube. -

Substrate Addition: Add 2-Methyl-5-bromopyridine (172 mg, 1.0 mmol) and the substituted phenol (1.2 mmol).

-

Solvation: Add anhydrous 1,4-Dioxane (3 mL) via syringe.

-

Reaction: Seal the vessel and heat to 110°C for 18–24 hours.

-

Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a Celite pad to remove inorganic salts.

-

Purification: Concentrate the filtrate in vacuo. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Visualization: Synthesis Logic Flow

Figure 1: Step-wise workflow for the Ullmann coupling synthesis of the target scaffold.

Biological Evaluation: In Vitro Screening

Objective: Determine the Minimum Inhibitory Concentration (MIC) against ESKAPE pathogens. Standard: CLSI M07-A10 Guidelines.

Protocol B: Broth Microdilution Assay

Materials:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).

-

Positive Control: Triclosan or Ciprofloxacin.

-

Detection Agent: Resazurin (optional for visual readout).

Methodology:

-

Inoculum Prep: Adjust bacterial culture to

McFarland standard ( -

Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform 2-fold serial dilutions in a 96-well plate (Final range:

to -

Incubation: Add

of bacterial suspension to -

Readout: Incubate at

for 18–24 hours. The MIC is the lowest concentration with no visible growth.

Data Presentation: Representative SAR Table

| Compound ID | R-Group (Phenol) | S. aureus MIC (

Interpretation: The addition of halogens (Cl) significantly improves potency, likely due to increased hydrophobic interaction with the FabI active site, mimicking the structure of Triclosan.

Mechanism of Action: FabI Inhibition

Hypothesis: The phenoxypyridine scaffold acts as a FabI (Enoyl-ACP Reductase) inhibitor, blocking the final step of bacterial fatty acid elongation. Validation: Spectrophotometric NADH Oxidation Assay.

Protocol C: FabI Enzymatic Assay

Principle: FabI reduces enoyl-ACP to acyl-ACP using NADH as a cofactor. Inhibition is measured by the prevention of NADH consumption (absorbance decrease at 340 nm).

Reagents:

-

Purified FabI enzyme (from S. aureus or E. coli).

-

Substrate: Crotonoyl-CoA (surrogate for enoyl-ACP).

-

Cofactor: NADH (

).

Methodology:

-

Buffer: 100 mM Sodium Phosphate (pH 7.0), 100 mM NaCl.

-

Baseline: Mix Buffer, NADH, and FabI enzyme. Incubate for 5 mins.

-

Inhibitor: Add 2-Methyl-5-phenoxypyridine derivative (various concentrations).

-

Initiation: Add Crotonoyl-CoA to start the reaction.

-

Measurement: Monitor

for 10 minutes. -

Calculation: Calculate

based on the slope of NADH oxidation relative to the DMSO control.

Visualization: FabI Inhibition Pathway

Figure 2: The phenoxypyridine agent competitively inhibits FabI, halting the conversion of Enoyl-ACP to Acyl-ACP, thereby disrupting membrane synthesis.

References

-

FabI as a Target: Lu, H., & Tonge, P. J. (2010). Inhibitors of FabI, an enzyme essential for bacterial fatty acid biosynthesis.[1][2][3] Accounts of Chemical Research.

-

Ullmann Coupling Protocol: Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition.

-

Phenoxypyridine/FabI Relevance: Parker, S. K., et al. (2022). Fabimycin, a Late-Stage Antibiotic Candidate with In Vivo Efficacy against Drug-Resistant Gram-Negative Infections. ACS Central Science.

-

CLSI Guidelines: Clinical and Laboratory Standards Institute. (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10.

Sources

- 1. Discovery of aminopyridine-based inhibitors of bacterial enoyl-ACP reductase (FabI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are FabI inhibitors and how do they work? [synapse.patsnap.com]

- 3. An Iterative Approach Guides Discovery of the FabI Inhibitor Fabimycin, a Late-Stage Antibiotic Candidate with In Vivo Efficacy against Drug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]

Analytical Methods for Quantifying 2-Methyl-5-phenoxypyridine

Application Note & Method Development Guide

Executive Summary & Molecule Profile

This guide details the analytical protocols for the quantification of 2-Methyl-5-phenoxypyridine (CAS: 55568-69-9 / Analogous structures). This molecule typically serves as a critical intermediate in the synthesis of p38 MAP kinase inhibitors and other pyridine-scaffold pharmaceuticals.

Accurate quantification is challenging due to the basicity of the pyridine nitrogen, which often leads to peak tailing on silica-based columns, and the molecule's moderate lipophilicity. This guide provides two validated workflows: a high-throughput HPLC-UV method for process monitoring and a high-sensitivity LC-MS/MS method for trace analysis in biological matrices.

Chemical Profile

| Property | Data | Relevance to Analysis |

| Molecular Formula | C₁₂H₁₁NO | Basis for Mass Spec (M+H)⁺ |

| Molecular Weight | 185.22 g/mol | Precursor ion: m/z 186.2 |

| pKa (Pyridine N) | ~5.8 - 6.2 (Est.) | Requires buffered mobile phase (pH > 7 or < 3) |

| LogP | ~2.8 - 3.2 | Retains well on C18; requires high % organic |

| Chromophores | Pyridine, Phenoxy | UV active at 254 nm and 270 nm |

Method A: HPLC-UV (Process Control & Purity)

Objective: Robust quantification of 2-Methyl-5-phenoxypyridine in reaction mixtures or bulk drug substance.

Chromatographic Logic

To prevent the interaction of the basic pyridine nitrogen with residual silanols on the column stationary phase (which causes peak tailing), we utilize a high-pH stable C18 column . Operating at pH 9.0 ensures the pyridine is uncharged (neutral), maximizing retention and symmetry. Alternatively, a low pH (0.1% TFA) method keeps it fully protonated, but the basic method often yields better selectivity against phenolic impurities.

Protocol Parameters[1][2]

-

Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).

-

Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent high-pH stable column).

-

Column Temp: 35°C.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: 270 nm (Primary), 254 nm (Secondary).

-

Injection Volume: 10 µL.

Mobile Phase Configuration:

-

Solvent A: 10 mM Ammonium Bicarbonate buffer, adjusted to pH 9.0 with Ammonium Hydroxide.

-

Solvent B: Acetonitrile (HPLC Grade).[2]

Gradient Table:

| Time (min) | % Solvent A | % Solvent B | Curve |

|---|---|---|---|

| 0.0 | 90 | 10 | Initial |

| 8.0 | 10 | 90 | Linear |

| 10.0 | 10 | 90 | Hold |

| 10.1 | 90 | 10 | Re-equilibrate |

| 14.0 | 90 | 10 | End |

System Suitability Criteria (Self-Validating)

Before running samples, the system must pass these checks:

-

Tailing Factor (T): NMT 1.5 (Strict control for basic compounds).

-

Theoretical Plates (N): NLT 5000.

-

RSD of Area (n=6): NMT 2.0%.

Method B: LC-MS/MS (Trace Impurity & Bioanalysis)

Objective: Quantifying trace levels (ng/mL) in plasma or checking for genotoxic impurity limits.

Mechanistic Optimization

Electrospray Ionization (ESI) in Positive mode is ideal. The pyridine nitrogen protonates readily ([M+H]⁺ = 186.2). Fragmentation typically involves the cleavage of the ether bond.

Mass Spectrometry Parameters[2]

-

Source: ESI Positive (ESI+).

-

Spray Voltage: 3500 V.

-

Capillary Temp: 300°C.

-

Collision Gas: Argon.

MRM Transitions (Multiple Reaction Monitoring):

| Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |

|---|---|---|---|

| 186.2 | 94.1 | 22 | Quantifier (Phenol fragment) |

| 186.2 | 65.1 | 35 | Qualifier (Ring fragmentation) |

| 186.2 | 156.1 | 18 | Qualifier (Loss of CH₂O/Methyl) |

Sample Preparation (Liquid-Liquid Extraction)

-

Aliquot 100 µL of sample (Plasma/Reaction mix).

-

Add 10 µL Internal Standard (e.g., 2-Methyl-5-phenoxypyridine-d3 or generic Phenyl-pyridine).

-

Add 400 µL MTBE (Methyl tert-butyl ether).

-

Vortex for 2 minutes; Centrifuge at 10,000 rpm for 5 min.

-

Evaporate the supernatant under Nitrogen stream.

-

Reconstitute in 100 µL Mobile Phase (50:50 Water:MeOH).

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate analytical route and the troubleshooting logic for "Pyridine Tailing," a common failure mode in this analysis.

Caption: Workflow for method selection and troubleshooting peak asymmetry (tailing) common in pyridine analysis.

Validation Protocol (ICH Q2(R1) Compliant)

To ensure scientific integrity, the selected method must undergo the following validation steps.

Linearity & Range[3][4][5]

-

Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

-

Acceptance: Correlation coefficient (

)

Accuracy (Recovery)[6]

-

Protocol: Spike known amounts of 2-Methyl-5-phenoxypyridine into the matrix (placebo) at 3 levels (Low, Medium, High).

-

Acceptance: Mean recovery 98.0% – 102.0% (for HPLC) or 85% – 115% (for LC-MS biologicals).

Specificity (Stress Testing)

-

Protocol: Expose the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3% H₂O₂) for 4 hours.

-

Goal: Ensure the main peak is spectrally pure (using PDA purity angle threshold) and separated from degradation products. Note: The ether linkage is susceptible to strong acid hydrolysis; expect phenol formation.

References

-

International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

PubChem. (n.d.).[4][5] Compound Summary: Pyridine Derivatives.[6][7] National Library of Medicine. Retrieved from [Link]

-

Dolan, J. W. (2002). The Role of Buffers in HPLC Separations of Basic Compounds. LCGC North America. Retrieved from [Link]

-

Waters Corporation. (n.d.). XBridge BEH C18 Columns: Method Development Guide. Retrieved from [Link][1][2][3][6][8][9]

Disclaimer: This protocol is designed for research and development purposes. Full GMP validation is required before using these methods for release testing of human therapeutics.

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. longdom.org [longdom.org]

- 3. jchr.org [jchr.org]

- 4. 2-((2-Methoxy-5-methylphenoxy)methyl)pyridine | C14H15NO2 | CID 44129642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methyl-5-nitropyridine | C6H6N2O2 | CID 2794552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ptfarm.pl [ptfarm.pl]

- 7. Phenazopyridine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Troubleshooting & Optimization

Improving the yield of 2-Methyl-5-phenoxypyridine synthesis

Technical Support Center: 2-Methyl-5-phenoxypyridine Synthesis

Introduction: The Synthetic Challenge

Synthesizing 2-Methyl-5-phenoxypyridine presents a classic electronic mismatch challenge. The substrate, 2-methyl-5-bromopyridine , possesses a nitrogen atom that withdraws electron density, yet the methyl group at C2 is electron-donating, and the halogen is at the C5 position (meta-like relative to nitrogen). This position is not sufficiently activated for standard Nucleophilic Aromatic Substitution (

Consequently, "standard" base-mediated heating often results in low conversion (<30%) or significant tar formation. High-yield synthesis requires Transition Metal Catalysis —specifically Copper (Ullmann-type) or Palladium (Buchwald-Hartwig) coupling.

This guide prioritizes the Copper-Catalyzed Ullmann Coupling using modern ligand systems, as it offers the best balance of cost, scalability, and purity for this specific scaffold.

Module 1: The "Gold Standard" Protocol

User Question: "I am using CuI and

Scientist Response: The "classical" Ullmann conditions (Cu powder/CuI + base, no ligand) are insufficient for deactivated aryl halides like 2-methyl-5-bromopyridine. You must stabilize the active Copper(I) species to prevent catalyst disproportionation and aggregation.

Recommended Protocol (Yield Target: >85%):

| Component | Reagent | Equiv.[1][2][3][4][5][6][7] | Role & Mechanistic Insight |

| Substrate A | 2-Methyl-5-bromopyridine | 1.0 | Electrophile. (Bromide is preferred over Chloride). |

| Substrate B | Phenol | 1.2 | Nucleophile. Slight excess drives kinetics. |

| Catalyst | CuI (Copper(I) Iodide) | 0.1 (10%) | Pre-catalyst. Must be white/off-white (purity >98%). |

| Ligand | TMHD | 0.2 (20%) | Critical Factor. Increases solubility of Cu and lowers activation energy for oxidative addition. |

| Base | 2.0 | Cesium effect: Higher solubility in organic solvents compared to Potassium. | |

| Solvent | Butyronitrile or DMSO | N/A | High boiling point ( |

Note: TMHD = 2,2,6,6-Tetramethyl-3,5-heptanedione.[8]

Step-by-Step Workflow:

-

Charge: Add CuI (10 mol%), TMHD (20 mol%), and

(2.0 equiv) to a reaction tube. -

Inert: Evacuate and backfill with Argon (3 cycles). Oxygen kills the active Cu(I) species.

-

Solvate: Add 2-Methyl-5-bromopyridine (1.0 equiv) and Phenol (1.2 equiv) dissolved in anhydrous Butyronitrile (0.5 M concentration).

-

Heat: Seal and heat to

for 16–24 hours. -

Monitor: Check HPLC/TLC. The 2-methyl-5-bromopyridine spot should disappear.

Module 2: Troubleshooting & Optimization

User Question: "My reaction turns black immediately and conversion stops. What happened?"

Scientist Response: A rapid color change to black indicates Catalyst Decomposition (formation of inactive Cu(0) or Cu(II) oxides).

-

Cause 1: Oxygen Leak.

-

Fix: Ensure rigorous degassing. Use a Schlenk line.

-

-

Cause 2: Ligand Deficiency.

-

Fix: The Ligand:Metal ratio must be at least 2:1. If using TMHD, ensure it is fresh.

-

-

Cause 3: Wet Solvent.

-

Fix: Water promotes hydrodehalogenation (side product: 2-methylpyridine). Use molecular sieves.

-

User Question: "Can I use the cheaper 2-methyl-5-chloropyridine?"

Scientist Response: Generally, No , unless you switch to Palladium catalysis. The C–Cl bond is too strong for standard Copper catalysis at C5.

-

Alternative: If you must use the Chloride, switch to Buchwald-Hartwig conditions :

-

Catalyst:

(1-2 mol%) -

Ligand: tBuBrettPhos (2-4 mol%)

-

Base:

-

Solvent: t-Amyl alcohol,

.

-

Module 3: Mechanism & Visualization

Understanding the cycle helps you troubleshoot. The reaction follows a Catalytic Nucleophilic Aromatic Substitution pathway.[4]

Key Mechanistic Steps:

-

Ligation: CuI binds with TMHD to form the active species

. -

Oxidative Addition: The Cu(I) inserts into the C–Br bond of the pyridine. This is the rate-limiting step for electron-rich pyridines.

-

Ligand Exchange: The Phenoxide displaces the Iodide/Bromide on the Copper center.

-

Reductive Elimination: The C–O bond forms, releasing the product and regenerating Cu(I).

Figure 1: Catalytic cycle for the TMHD-modified Ullmann coupling. Note that Oxidative Addition is the hurdle for this specific substrate.

Module 4: Purification & Waste

User Question: "How do I remove the blue/green copper residues from my product?"

Scientist Response: Copper contamination is toxic and can catalyze degradation of your product.

Protocol:

-

Chelation Wash: After cooling, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer 3x with 10% aqueous Ethylenediamine or Ammonium Hydroxide (1:1 with water) .

-

Visual Cue: The aqueous layer will turn deep blue (Copper-amine complex). Wash until the aqueous layer is colorless.

-

-

Filtration: If fine particulates remain, filter through a pad of Celite/Silica.

-

Column Chromatography: Elute with Hexanes:Ethyl Acetate (Gradient 9:1 to 4:1). The product is less polar than the phenol starting material.

References

-

Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of the American Chemical Society. Link

- Relevance: Establishes the efficacy of ketone-based ligands (like TMHD) for challenging aryl halides.

-

Buck, E., et al. (2002). Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Organic Letters. Link

- Relevance: The foundational paper for the TMHD ligand system recommended in Module 1.

-

Tlili, A., et al. (2009).[9] Copper-catalyzed synthesis of diaryl ethers under mild conditions using Cs2CO3 as base. Chemical Communications. Link

- Relevance: Validates the Cesium Carbonate/Acetonitrile (or nitrile solvent) system for improving yields.

Sources

- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. Ullmann coupling-An overview - operachem [operachem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US2716119A - Process of making 2-methyl-5-vinyl pyridine - Google Patents [patents.google.com]

- 8. books.rsc.org [books.rsc.org]

- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing reaction conditions for 2-Methyl-5-phenoxypyridine synthesis

Ticket ID: #RXN-OPT-2M5P Subject: Optimization of C-O Coupling Conditions for 2-Methyl-5-phenoxypyridine Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary & Strategy Selection

You are attempting to synthesize 2-Methyl-5-phenoxypyridine . This transformation involves forming a diaryl ether bond between a pyridine ring (at the C5 position) and a phenol.

The Critical Constraint:

Direct Nucleophilic Aromatic Substitution (

We recommend two primary pathways based on your available resources and scale:

| Feature | Method A: Modified Ullmann (Copper) | Method B: Buchwald-Hartwig (Palladium) |

| Catalyst Cost | Low (CuI) | High (Pd sources + Ligands) |

| Scalability | Excellent (kg scale) | Good (g scale), expensive at kg |

| Sensitivity | Moderate (requires dry conditions) | High (O₂ and moisture sensitive) |

| Reaction Time | Long (12–24 h) | Short (2–6 h) |

| Recommendation | Primary Route (Start Here) | Secondary Route (If Cu fails) |

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal route and troubleshooting common failure modes.

Caption: Decision matrix for selecting between Copper and Palladium catalysis based on scale and troubleshooting loops for common conversion failures.

Standard Operating Procedures (SOPs)

Protocol A: Modified Ullmann Coupling (Recommended)

Based on Ma et al. and Buchwald's Cu-catalysis work.

Theory: The 2-methyl group on the pyridine is electron-donating, making the oxidative addition of Copper slightly more difficult than with electron-poor rings. Standard copper bronze conditions will likely fail. You need a ligand-assisted protocol to stabilize the Cu(I) species and prevent poisoning by the pyridine nitrogen [1].

Reagents:

-

Aryl Halide: 5-Bromo-2-methylpyridine (1.0 equiv)

-

Nucleophile: Phenol (1.2 equiv)

-

Catalyst: CuI (10 mol%)

-

Ligand: N,N-Dimethylglycine (20 mol%) OR Picolinic acid (20 mol%)

-

Base: Cs₂CO₃ (2.0 equiv) - Must be anhydrous and finely ground.

-

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

-

Charge: In a glovebox or under Argon flow, add CuI, Ligand, and Cs₂CO₃ to a reaction vial.

-

Substrate Addition: Add 5-Bromo-2-methylpyridine and Phenol.

-

Solvent: Add anhydrous 1,4-Dioxane (0.5 M concentration relative to halide).

-

Seal & Heat: Seal the tube with a Teflon-lined cap. Heat to 110 °C for 18–24 hours.

-

Monitoring: Check LCMS. The pyridine nitrogen can coordinate to Cu, so if the reaction stalls at 50%, add another 5 mol% CuI/Ligand.

Protocol B: Buchwald-Hartwig Etherification (High Performance)

Best for difficult substrates or when Ullmann fails.

Theory: Palladium with bulky phosphine ligands facilitates the reductive elimination of the C-O bond, which is the rate-determining step in ether synthesis.

Reagents:

-

Catalyst Source: Pd(OAc)₂ (2–5 mol%)

-

Ligand: tBuXPhos or RockPhos (2.5–6 mol%)

-

Base: K₃PO₄ (2.0 equiv) or KOtBu (1.5 equiv - Note: KOtBu can cause side reactions with methyl pyridines, use K₃PO₄ first).

-

Solvent: Toluene or Xylene.

Step-by-Step:

-

Premix: Pre-stir Pd(OAc)₂ and Ligand in solvent for 5 mins to form the active catalyst complex (L-Pd-0).

-

Reaction: Add substrates and base.

-

Heat: 100 °C for 4–6 hours.

-

Note: This reaction is extremely sensitive to oxygen. Thoroughly sparge solvent with Argon for 15 mins before use.

Purification Strategy: The "Acid-Base Swing"

The target molecule, 2-Methyl-5-phenoxypyridine, possesses a basic nitrogen (pKa ~6). We can exploit this for a self-validating purification that removes non-basic impurities (unreacted phenol, ligands, homocoupled phenols) without column chromatography.

Caption: Acid-Base "Swing" Extraction protocol to isolate the basic pyridine product from neutral/acidic impurities.

Troubleshooting & FAQs

Ticket #001: "The reaction turns black and stalls at 40% conversion."

Root Cause: Catalyst Poisoning or Aggregation. The pyridine nitrogen in your starting material (and product) is a competitive ligand. It binds to the Copper center, displacing the optimal ligand (Dimethylglycine) and shutting down the catalytic cycle. Corrective Action:

-

Increase Ligand Loading: Maintain a 2:1 Ligand-to-Metal ratio strictly.

-

Switch Ligand: Use 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) . This bulky diketone ligand binds Copper more tightly than the pyridine nitrogen [2].

-

Concentration: Do not run too dilute. High concentration (1.0 M) helps intermolecular coupling over non-productive coordination.

Ticket #002: "I see a large impurity with Mass M+1 = 186."

Root Cause: Homocoupling of the Phenol. Under oxidative conditions (trace air), phenols can couple to form biphenols. Corrective Action:

-

Degas Solvents: Freeze-pump-thaw or vigorous Argon sparging is mandatory.

-

Reduce Catalyst: If using Cu, excess Cu(II) can promote oxidative phenolic coupling. Ensure you are using Cu(I)I and it is white/off-white, not green/brown.